N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
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Overview
Description
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[2-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a phenoxy group, a pyrrolidine ring, and an acetamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[2-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]ACETAMIDE typically involves the reaction of 2-[5-Methyl-2-(propan-2-yl)phenoxy]acethydrazide with ethyl [5-methyl-2-(propan-2-yl)phenoxy]acetate in ethanol, using a catalytic amount of anhydrous sodium acetate. The reaction mixture is refluxed for 2-3 hours, and the excess ethanol is removed by distillation. The reaction mixture is then kept overnight to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[2-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[2-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[2-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-Methyl-2-(propan-2-yl)phenoxy]acetohydrazide
- 5-Methyl-2-(propan-2-yl)phenol
- 2-(5-Methyl-1,3-benzoxazol-2-yl)phenol
Uniqueness
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[2-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxy and pyrrolidine moieties, in particular, contribute to its versatility in various chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C25H34N2O2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C25H34N2O2/c1-18(2)22-12-9-20(4)15-24(22)29-17-25(28)26-16-23(27-13-5-6-14-27)21-10-7-19(3)8-11-21/h7-12,15,18,23H,5-6,13-14,16-17H2,1-4H3,(H,26,28) |
InChI Key |
RITPQJNGCRIUOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=C(C=CC(=C2)C)C(C)C)N3CCCC3 |
Origin of Product |
United States |
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